SC-236 Exhibits the Highest COX-2 Selectivity Ratio Among Major Coxibs: 1,780-Fold Versus Celecoxib (375-Fold) and Rofecoxib (410-Fold)
In a comparative analysis of COX-2 selectivity ratios—defined as IC50(COX-1)/IC50(COX-2)—SC-236 demonstrated a selectivity ratio of 1,780, which is approximately 4.7-fold higher than that of celecoxib (375) and approximately 4.3-fold higher than that of rofecoxib (410) [1]. The absolute IC50 values for SC-236 are 10 nM for COX-2 and 17.8 µM for COX-1, corresponding to a 1,780-fold selectivity window [2]. For context, under similar in vitro human enzyme assay conditions, celecoxib exhibits IC50 values of 40 nM for COX-2 and 15 µM for COX-1, yielding a 375-fold selectivity ratio; rofecoxib demonstrates 50 nM for COX-2 and 20.5 µM for COX-1, yielding a 410-fold selectivity ratio [1]. NS-398, another widely used preclinical COX-2 inhibitor, shows a selectivity ratio of only 168-fold, making SC-236 approximately 10.6-fold more selective than NS-398 [1].
| Evidence Dimension | COX-2 selectivity ratio (COX-1 IC50 / COX-2 IC50) |
|---|---|
| Target Compound Data | 1,780 (IC50: COX-2 = 10 nM; COX-1 = 17.8 µM) |
| Comparator Or Baseline | Celecoxib: 375 (IC50: COX-2 = 40 nM; COX-1 = 15 µM); Rofecoxib: 410 (IC50: COX-2 = 50 nM; COX-1 = 20.5 µM); NS-398: 168 |
| Quantified Difference | SC-236 selectivity ratio is 4.7× higher than celecoxib, 4.3× higher than rofecoxib, and 10.6× higher than NS-398 |
| Conditions | In vitro human recombinant COX-1 and COX-2 enzyme assays |
Why This Matters
Higher COX-2 selectivity enables experimental dissection of COX-2-dependent pathways with reduced confounding from COX-1 inhibition, which is critical for studies where gastric mucosal integrity or platelet function must remain unperturbed.
- [1] Table 1: Selective COX-2 Inhibitors. COX-2 Selectivity Ratios: NS-398 (168), Celecoxib (375), Rofecoxib (410), SC-236 (1780). Data compiled from in vitro human enzyme assays. PMC, 2016. View Source
- [2] Gierse JK, Koboldt CM, Walker MC, Seibert K, Isakson PC. Kinetic basis for selective inhibition of cyclo-oxygenases. Biochem J. 1999;339(Pt 3):607-614. View Source
